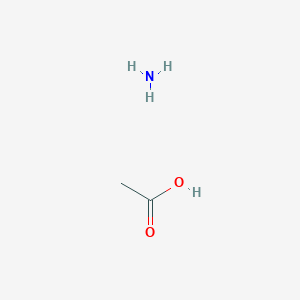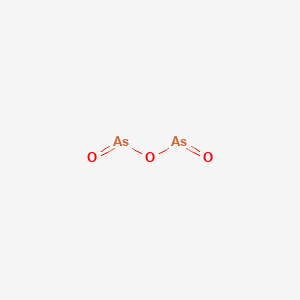
Terbium(III,IV) oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Terbium(III,IV) oxide, also known as tetraterbium heptaoxide, is a compound with the chemical formula Tb₄O₇. It is a dark brown-black hygroscopic solid and one of the main commercial terbium compounds. This compound is unique because it contains terbium in both the +3 and +4 oxidation states, making it a valuable material in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Terbium(III,IV) oxide is typically produced by igniting terbium oxalate or terbium sulfate in air. The oxalate route, which involves heating terbium oxalate at around 1000°C, is preferred due to its lower temperature requirement and the production of a purer product. The sulfate route requires higher temperatures and often results in a product contaminated with other oxygen-rich oxides .
Industrial Production Methods: In industrial settings, this compound is produced by heating terbium metal oxalate in air. This method is favored for its efficiency and the high purity of the resulting product. The compound is then used as a precursor for the preparation of other terbium compounds .
Types of Reactions:
Oxidation and Reduction: this compound can lose oxygen when heated at high temperatures, and at moderate temperatures (around 350°C), it can reversibly lose oxygen, making it useful as a redox catalyst in reactions involving oxygen.
Reactions with Acids: It reacts with hot concentrated acids to produce terbium(III) salts.
Common Reagents and Conditions:
Hydrochloric Acid: Used to form terbium(III) chloride.
Sulfuric Acid: Used to produce terbium(III) sulfate.
Major Products:
Terbium(III) Chloride: Formed from the reaction with hydrochloric acid.
Terbium(III) Sulfate: Formed from the reaction with sulfuric acid.
Applications De Recherche Scientifique
Terbium(III,IV) oxide has a wide range of applications in scientific research and industry:
Redox Catalyst: It is used as a redox catalyst in reactions involving oxygen due to its ability to reversibly lose oxygen at moderate temperatures.
Glass and Ceramics Manufacturing: It is used in the manufacture of glass, optics, and ceramics.
Analytical Reagents: Nanoparticles of terbium oxide are used as analytical reagents for the determination of drugs in food.
Mécanisme D'action
The mechanism by which terbium(III,IV) oxide exerts its effects is primarily through its redox properties. It can act as a catalyst in redox reactions involving oxygen, where it can reversibly lose and gain oxygen atoms. This property is similar to that of vanadium pentoxide, allowing it to facilitate various oxidation and reduction processes .
Comparaison Avec Des Composés Similaires
Terbium(III) Oxide (Tb₂O₃): A sesquioxide of terbium, primarily in the +3 oxidation state.
Terbium(IV) Oxide (TbO₂): Contains terbium in the +4 oxidation state.
Praseodymium(III,IV) Oxide (Pr₆O₁₁): Similar redox properties and used in similar applications.
Uniqueness: Terbium(III,IV) oxide is unique due to its mixed oxidation states, which provide it with versatile redox properties. This makes it particularly valuable as a catalyst in various chemical reactions and in the production of other terbium compounds .
Propriétés
InChI |
InChI=1S/7O.4Tb |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZVBPNIJCKCMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Tb]O[Tb](=O)O[Tb](=O)O[Tb]=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O7Tb4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701027020 |
Source


|
| Record name | Terbium(III,IV) oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701027020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
747.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-6-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B7798046.png)












